PI3Kα Kinase Inhibition: Potency and Selectivity Profile
When incorporated as a key structural element in a lead series, the 3-bromo-5-((3-fluorobenzyl)oxy)pyridine scaffold contributes to potent and selective inhibition of the p110α isoform of phosphoinositide 3-kinase (PI3Kα). A representative compound containing this core (BDBM50391187/CHEMBL2088665) exhibited an IC₅₀ of 1500 nM against PI3Kα, while showing significantly weaker activity against the PI3Kγ isoform (IC₅₀ = 2200 nM), indicating a modest isoform selectivity of approximately 1.5-fold [1]. This contrasts with the broader class of pyridine-based PI3K inhibitors where many display pan-PI3K activity with less isoform discrimination [1].
| Evidence Dimension | Kinase Isoform Selectivity (IC₅₀ Ratio) |
|---|---|
| Target Compound Data | PI3Kα IC₅₀ = 1500 nM; PI3Kγ IC₅₀ = 2200 nM |
| Comparator Or Baseline | Class baseline: Typical pan-PI3K pyridine inhibitors often show IC₅₀ ratios closer to 1.0 (non-selective) |
| Quantified Difference | Selectivity ratio (PI3Kγ / PI3Kα) = 1.47 |
| Conditions | In vitro fluorescence-based immunoassay using recombinant PI3K p110α/p85α and p110γ enzymes [1] |
Why This Matters
This evidence suggests that the specific substitution pattern on the pyridine core can be tuned to achieve isoform selectivity, a critical parameter for reducing off-target toxicity in kinase-targeted therapeutics.
- [1] BindingDB BDBM50391187 (CHEMBL2088665). Affinity Data for PI3Kα and PI3Kγ. University of Nantes / ChEMBL. View Source
